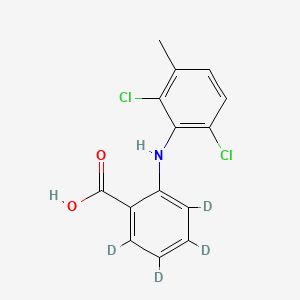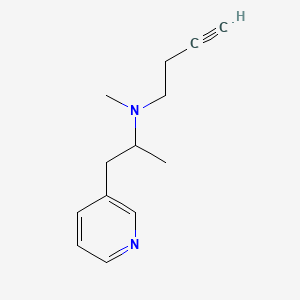
丹曲林-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dantrolene-13C3 is a labeled relaxant of skeletal muscle, primarily used in research settings. It is a stable isotope-labeled compound, which means it contains carbon-13 isotopes. This compound is a derivative of dantrolene, a well-known muscle relaxant used to treat conditions like malignant hyperthermia .
科学研究应用
Dantrolene-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving muscle physiology and calcium signaling due to its ability to inhibit ryanodine receptors.
Medicine: Investigated for its potential neuroprotective effects in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly those targeting muscle-related conditions .
作用机制
Target of Action
Dantrolene-13C3, a labeled variant of Dantrolene, primarily targets the ryanodine receptors (RyR), specifically RyR1 and RyR3 . These receptors mediate the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
Dantrolene-13C3 acts by binding to the ryanodine receptor 1 (RyR1), leading to a decrease in intracellular calcium concentration . This binding depresses the excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by Dantrolene-13C3 is the calcium signaling pathway. By inhibiting the release of calcium from the sarcoplasmic reticulum, Dantrolene-13C3 disrupts the normal calcium ion flow that is essential for muscle contraction . This disruption can lead to a decrease in muscle spasticity and a mitigation of malignant hyperthermia crises .
Pharmacokinetics
It is metabolized in the liver and excreted via the bile duct and kidneys . These properties likely influence the bioavailability and pharmacokinetics of Dantrolene-13C3.
Result of Action
The molecular and cellular effects of Dantrolene-13C3’s action primarily involve the reduction of intracellular calcium concentration. This leads to a decrease in muscle contractions, providing a therapeutic effect in conditions such as malignant hyperthermia and muscle spasticity .
Action Environment
The action, efficacy, and stability of Dantrolene-13C3 can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Additionally, factors such as the patient’s overall health, liver function, and the presence of certain genetic conditions can also influence the drug’s action . .
生化分析
Biochemical Properties
Dantrolene-13C3 interacts with several biomolecules, including enzymes and proteins. It non-competitively inhibits human erythrocyte glutathione reductase, with Ki and IC50 values of 111.6 μM and 52.3 μM, respectively . As a ryanodine receptor antagonist, Dantrolene-13C3 interacts with these receptors to stabilize calcium signaling .
Cellular Effects
Dantrolene-13C3 has various effects on cells and cellular processes. It influences cell function by stabilizing calcium signaling . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dantrolene-13C3 involves its interaction with ryanodine receptors . By acting as an antagonist to these receptors, Dantrolene-13C3 reduces channel activation by calmodulin, thereby decreasing the calcium sensitivity of the channel activation .
Temporal Effects in Laboratory Settings
The effects of Dantrolene-13C3 can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Dantrolene-13C3 can vary with different dosages in animal models
Metabolic Pathways
Dantrolene-13C3 is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase . Detailed information about its effects on metabolic flux or metabolite levels is currently limited.
准备方法
The synthesis of Dantrolene-13C3 involves the incorporation of carbon-13 isotopes into the dantrolene molecule. The synthetic route typically starts with the preparation of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the carbon-13 isotopes .
Industrial production methods for Dantrolene-13C3 are similar to those used for other stable isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their proper incorporation into the final product .
化学反应分析
Dantrolene-13C3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dantrolene-13C3 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
相似化合物的比较
Dantrolene-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Dantrolene: The non-labeled version used clinically for muscle relaxation.
Nitrofurantoin: A hydantoin derivative with antibacterial properties.
Phenytoin: Another hydantoin derivative used as an antiepileptic agent
The uniqueness of Dantrolene-13C3 lies in its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of dantrolene through isotope labeling, making it a valuable tool in scientific research .
属性
CAS 编号 |
1185234-99-4 |
|---|---|
分子式 |
C14H10N4O5 |
分子量 |
317.23 g/mol |
IUPAC 名称 |
1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i8+1,13+1,14+1 |
InChI 键 |
OZOMQRBLCMDCEG-DMODWJJMSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
手性 SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
同义词 |
1-[[[5-(4-Nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione-13C3; Dantrium-13C3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



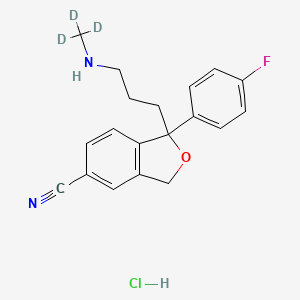
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)

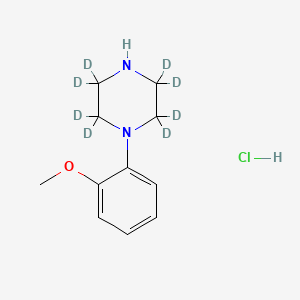

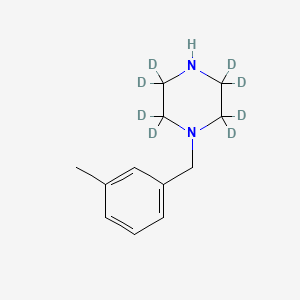
![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)

